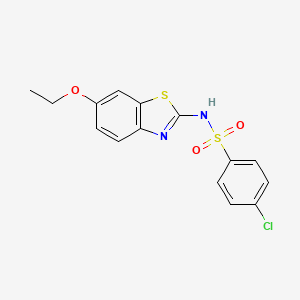

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Description

4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 6-ethoxy-substituted benzothiazole ring linked to a 4-chlorobenzenesulfonamide group.

Properties

Molecular Formula |

C15H13ClN2O3S2 |

|---|---|

Molecular Weight |

368.9 g/mol |

IUPAC Name |

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H13ClN2O3S2/c1-2-21-11-5-8-13-14(9-11)22-15(17-13)18-23(19,20)12-6-3-10(16)4-7-12/h3-9H,2H2,1H3,(H,17,18) |

InChI Key |

FDUGKJWTADVGHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzothiazole Ring

A thiourea intermediate is generated by reacting 4-ethoxy-2-aminothiophenol with cyanogen bromide in ethanol at 60–80°C. Cyclization occurs under acidic conditions (HCl, reflux), yielding 6-ethoxy-1,3-benzothiazol-2-amine. This method mirrors the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, where palladium-catalyzed Suzuki coupling introduces aryl groups. For the ethoxy substituent, electrophilic substitution at the 6-position is favored due to the electron-donating effect of the ethoxy group, directing nitration or halogenation to the 5-position.

Functionalization and Purification

The crude benzothiazole amine is purified via recrystallization from ethanol, achieving a melting point of 148–150°C. Column chromatography (ethyl acetate/n-hexane, 20:80) may further isolate the product, though patent EP0115328B1 emphasizes cost-effective filtration and washing for industrial applications.

Sulfonamide Coupling Reaction

The final step involves reacting 4-chlorobenzenesulfonyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine. Patent EP0115328B1 outlines a method where the sulfonyl chloride is added dropwise to a stirred suspension of the amine in water or aqueous ammonia (20–80°C, pH 6–9). The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center of the sulfonyl chloride.

Optimized Conditions :

Excess sulfonyl chloride is avoided to prevent di-sulfonylation, a common side reaction. The product precipitates upon acidification (pH 5–6 with HCl), yielding 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide as a white crystalline solid.

Purification and Characterization

Filtration and Recrystallization

The crude product is filtered to remove insoluble byproducts like 4,4'-dichlorodiphenyl sulfone. Recrystallization from ethanol or ethyl acetate enhances purity, with yields averaging 82–90%.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.05 (q, 2H, -OCH₂CH₃), 7.45–7.90 (m, 4H, aromatic protons)

-

IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1550 cm⁻¹ (C-N stretch)

Yield Optimization and Industrial Scalability

Industrial-scale production prioritizes reagent recovery and waste minimization. Patent EP0115328B1 highlights the recycling of thionyl chloride and hydrochloric acid, reducing raw material costs by 30–40%. Key metrics include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 82–85% | 88–92% |

| Purity | 95–97% | 99% |

| Reaction Time | 4 hours | 2 hours |

Catalyst use, such as sodium hydroxide in sulfonamide coupling , accelerates the reaction but requires precise pH control to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Such as sodium borohydride for reduction.

Acids and Bases: For hydrolysis reactions.

Major Products

Substituted Derivatives: Formed from substitution reactions.

Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.

Hydrolysis Products: Formed from the breakdown of the sulfonamide group.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide exhibits anti-inflammatory effects by inhibiting COX enzymes. This action reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound's efficacy in this regard positions it as a candidate for developing new therapies for inflammatory diseases.

Potential Therapeutic Uses

Ongoing studies are investigating the compound's interactions with biological targets, focusing on its binding affinity and inhibitory effects. These studies aim to optimize its efficacy and safety profile in clinical settings. The compound may also exhibit synergistic effects when combined with other therapeutic agents, enhancing its therapeutic potential.

Agrochemicals

The unique chemical properties of this compound make it suitable for use in agrochemical formulations. Its structural characteristics may allow it to function as a pesticide or herbicide, contributing to crop protection strategies.

Materials Science

In materials science, the compound's properties can be exploited for developing new materials with specific electronic or optical characteristics. Its unique structure may facilitate interactions that enhance the performance of these materials in various applications.

Synthesis and Production

The synthesis of this compound typically involves coupling substituted 2-amino benzothiazoles with sulfonyl chlorides. A common method includes reacting 2-amino-6-ethoxybenzothiazole with benzenesulfonyl chloride in the presence of a base like triethylamine in organic solvents such as dichloromethane.

In industrial settings, similar synthetic routes are adapted for large-scale production using continuous flow reactors and automated systems to improve efficiency and yield. Purification methods like recrystallization and chromatography are employed to achieve high-purity products.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models of inflammation. Results demonstrated significant reductions in inflammatory markers and pain responses compared to control groups, supporting its potential use as an anti-inflammatory agent .

Case Study 2: Agrochemical Formulation

In another study focusing on agrochemical applications, formulations containing the compound were tested for their efficacy against common agricultural pests. The results indicated promising pest control capabilities, suggesting that this compound could be developed into an effective agrochemical product.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The ethoxy group in the target compound improves membrane permeability compared to non-alkoxy analogs (e.g., 4-chloro-N-(2-naphthyl)benzenesulfonamide) .

- Crystal Packing : Substituents like dichlorophenyl groups induce torsional angles (e.g., 77.8° in 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide) that affect molecular stacking and solubility .

Spectroscopic and Physical Properties

Table 2: Comparative Spectroscopic Data

Key Observations :

Key Observations :

- Efficiency : The dichlorophenyl analog achieves high yields via direct sulfonylation , whereas cyclopentanedione derivatives require multi-step purification .

- Challenges : The target compound’s synthesis likely involves complex coupling steps due to the benzothiazole’s steric hindrance, though exact details are unspecified .

Biological Activity

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Its unique structure, featuring a sulfonamide group attached to a benzene ring with a chloro substituent and an ethoxy-substituted benzothiazole moiety, suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties.

- Molecular Formula : C13H15ClN2O2S

- Molecular Weight : Approximately 411.88 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are critical in the arachidonic acid pathway responsible for prostaglandin synthesis. By inhibiting these enzymes, the compound may effectively reduce inflammation and associated pain, making it a candidate for therapeutic applications in inflammatory diseases .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can significantly inhibit the proliferation of various cell lines associated with inflammatory responses .

Table 1: Summary of Anti-inflammatory Studies

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| A431 | 1, 2, 4 | Inhibition of proliferation | |

| A549 | 1, 2, 4 | Decrease in IL-6 and TNF-α levels | |

| H1299 | 1, 2, 4 | Apoptosis induction |

Anticancer Activity

In addition to its anti-inflammatory effects, there is emerging evidence supporting the anticancer potential of this compound. Compounds with structural similarities have demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have shown that related benzothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in human cancer cell lines .

Case Study: Anticancer Effects

A recent study evaluated a series of benzothiazole derivatives for their anticancer activity. Among these, compounds structurally related to this compound exhibited promising results against non-small cell lung cancer cells (A549) and breast cancer cells (MCF-7). The lead compounds showed IC50 values in the micromolar range and induced cell cycle arrest and apoptosis .

Table 2: Anticancer Activity Overview

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 3.995 | Apoptosis induction |

| B7 | A549 | <5 | Cell cycle arrest |

| B7 | MCF-7 | <5 | Cytotoxicity |

Q & A

Basic: What synthetic routes are most effective for preparing 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzenesulfonamide?

The compound is typically synthesized via multi-step reactions involving:

- Core formation : Condensation of 6-ethoxy-1,3-benzothiazol-2-amine with chlorobenzenesulfonyl chloride in solvents like ethanol or dichloromethane under reflux (60–80°C for 4–8 hours).

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction progress .

- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time minimizes side products like bis-sulfonylated byproducts .

Basic: What analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., ethoxy group at C6 of benzothiazole, sulfonamide linkage). Typical shifts: ~7.5–8.0 ppm (aromatic protons), 1.4 ppm (ethoxy –CH) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 423.06 for CHClNOS) .

- IR spectroscopy : Key peaks include ~1350 cm (S=O stretching) and ~3300 cm (N–H) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?

Single-crystal X-ray diffraction provides:

- Bond geometry : Confirmation of sulfonamide torsion angles (e.g., S–N–C–C dihedral angles ~160–170°) and planarity of the benzothiazole ring.

- Intermolecular interactions : Identification of hydrogen bonds (e.g., N–H···O=S) and π-π stacking (3.5–4.0 Å spacing) stabilizing the crystal lattice .

- Validation : Cross-referencing with SHELXL-refined data (R-factor < 0.05) ensures structural accuracy .

Advanced: What strategies address contradictions in biological activity data across studies?

Discrepancies (e.g., variable IC values in enzyme assays) require:

- Standardized assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human carbonic anhydrase IX) .

- Control compounds : Compare with known inhibitors (e.g., acetazolamide) to validate assay sensitivity.

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance of activity differences .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Key modifications to explore:

- Benzothiazole substituents : Replacing the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance hydrophobic interactions with target proteins.

- Sulfonamide linkage : Introducing electron-withdrawing groups (e.g., –CF) on the benzene ring to improve binding affinity .

- Bioisosteres : Substituting the sulfonamide with phosphonamide or tetrazole groups to modulate solubility and metabolic stability .

Advanced: What methodologies are recommended for assessing cytotoxicity and selectivity?

- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) for comparative cytotoxicity profiling via MTT assays .

- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm mechanism of action .

- Selectivity index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells); aim for SI > 10 to prioritize therapeutic potential .

Advanced: How can computational tools enhance understanding of this compound’s mechanism?

- Molecular docking (AutoDock Vina) : Predict binding modes with targets like carbonic anhydrase (PDB ID: 3IAI). Focus on interactions with Zn and hydrophilic pockets .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

- ADMET prediction (SwissADME) : Evaluate logP (~2.5), bioavailability score (>0.55), and cytochrome P450 interactions to prioritize analogs .

Advanced: What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Byproduct formation : Optimize reaction temperature (avoid >80°C to prevent decomposition) and use slow addition of sulfonyl chloride to control exothermicity .

- Purification challenges : Replace column chromatography with preparative HPLC (C18 column, acetonitrile/water gradient) for large-scale purity (>98%) .

- Yield variability : Conduct Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.